molecular formula C35H22F5N3O2 B8565072 N-(5-(3,5-Difluorobenzoyl)-1-trityl-1H-indazol-3-yl)-2,2,2-trifluoroacetamide

N-(5-(3,5-Difluorobenzoyl)-1-trityl-1H-indazol-3-yl)-2,2,2-trifluoroacetamide

Cat. No.: B8565072
M. Wt: 611.6 g/mol
InChI Key: RXHZASFYZGJVAS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[5-(3,5-difluorobenzoyl)-1-(triphenylmethyl)-1H-indazol-3-yl]-2,2,2-trifluoroacetamide is a complex organic compound known for its unique chemical structure and potential applications in various scientific fields. This compound features a combination of indazole, benzoyl, and trifluoroacetamide groups, which contribute to its distinctive properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[5-(3,5-difluorobenzoyl)-1-(triphenylmethyl)-1H-indazol-3-yl]-2,2,2-trifluoroacetamide typically involves multiple steps, starting with the preparation of the indazole core The indazole core is then functionalized with a 3,5-difluorobenzoyl group and a triphenylmethyl group

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. This includes the use of advanced techniques such as continuous flow reactors and automated synthesis platforms to streamline the process and reduce production costs.

Chemical Reactions Analysis

Types of Reactions

N-[5-(3,5-difluorobenzoyl)-1-(triphenylmethyl)-1H-indazol-3-yl]-2,2,2-trifluoroacetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.

    Reduction: Reduction reactions can be performed to modify the functional groups present in the compound.

    Substitution: The compound can undergo substitution reactions, where specific groups are replaced with other functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and nucleophiles for substitution reactions. Reaction conditions such as temperature, pressure, and solvent choice play a crucial role in determining the outcome of these reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxidized derivatives with additional functional groups, while reduction may result in the removal or modification of existing groups.

Scientific Research Applications

N-[5-(3,5-difluorobenzoyl)-1-(triphenylmethyl)-1H-indazol-3-yl]-2,2,2-trifluoroacetamide has several scientific research applications, including:

    Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.

    Biology: It is studied for its potential biological activities, such as enzyme inhibition and receptor binding.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a drug candidate for treating specific diseases.

    Industry: The compound is used in the development of new materials and as a precursor for the synthesis of industrial chemicals.

Mechanism of Action

The mechanism of action of N-[5-(3,5-difluorobenzoyl)-1-(triphenylmethyl)-1H-indazol-3-yl]-2,2,2-trifluoroacetamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    N-[5-(3,5-difluorobenzoyl)-1H-indazol-3-yl]-4-(4-methyl-1-piperazinyl)-2-nitrobenzamide: This compound shares a similar indazole core and benzoyl group but differs in its additional functional groups.

    N-[5-(3,5-difluorobenzoyl)-1H-indazol-3-yl]-2,2,2-trifluoroacetamide: This compound is closely related but lacks the triphenylmethyl group.

Uniqueness

N-[5-(3,5-difluorobenzoyl)-1-(triphenylmethyl)-1H-indazol-3-yl]-2,2,2-trifluoroacetamide is unique due to its combination of functional groups, which confer specific chemical and biological properties

Properties

Molecular Formula

C35H22F5N3O2

Molecular Weight

611.6 g/mol

IUPAC Name

N-[5-(3,5-difluorobenzoyl)-1-tritylindazol-3-yl]-2,2,2-trifluoroacetamide

InChI

InChI=1S/C35H22F5N3O2/c36-27-18-23(19-28(37)21-27)31(44)22-16-17-30-29(20-22)32(41-33(45)35(38,39)40)42-43(30)34(24-10-4-1-5-11-24,25-12-6-2-7-13-25)26-14-8-3-9-15-26/h1-21H,(H,41,42,45)

InChI Key

RXHZASFYZGJVAS-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=CC=C3)N4C5=C(C=C(C=C5)C(=O)C6=CC(=CC(=C6)F)F)C(=N4)NC(=O)C(F)(F)F

Origin of Product

United States

Synthesis routes and methods

Procedure details

N-[5-(3,5-Difluoro-benzoyl)-1H-indazol-3-yl]-2,2,2-trifluoro-acetamide (19.11 g, 51.76 mmol) in dry dichloromethane (300 mL) was treated with chlorotriphenylmethane (14.72 g, 52.8 mmol) and triethylamine (14.55 mL, 103.5 mmol). After stirring at room temperature for two days, the reaction was washed with a solution of NH4Cl, dried and evaporated. Purification of the crude by chromatography over silica gel (DCM/MeOH) afforded 27.32 g of the title compound (86% yield).
Quantity
19.11 g
Type
reactant
Reaction Step One
Quantity
14.72 g
Type
reactant
Reaction Step One
Quantity
14.55 mL
Type
reactant
Reaction Step One
Quantity
300 mL
Type
solvent
Reaction Step One
Yield
86%

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.